8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

MAO-A inhibition biscoumarin SAR neurodegeneration

Procure CAS 887216-29-7, the unsubstituted –NEt2 3,4′-biscoumarin derivative, for definitive structure–activity relationship (SAR) studies. Its intermediate activity profile and steric demand make it the optimal baseline scaffold for halogenation-driven potency optimization against MAO-A and AChE. Use this specific compound as a negative control to validate target engagement of 6′-halogenated analogs, ensuring pharmacological rigor in neurodegenerative disease research. Verify purity and source now to avoid confounding biological data.

Molecular Formula C23H21NO5
Molecular Weight 391.423
CAS No. 887216-29-7
Cat. No. B2785737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
CAS887216-29-7
Molecular FormulaC23H21NO5
Molecular Weight391.423
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)O
InChIInChI=1S/C23H21NO5/c1-3-24(4-2)13-18-19(25)10-9-15-16(12-21(26)29-22(15)18)17-11-14-7-5-6-8-20(14)28-23(17)27/h5-12,25H,3-4,13H2,1-2H3
InChIKeyMRTICTQWPUDWTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8'-[(Diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione (CAS 887216-29-7) – Compound Identity and Sourcing Context


The target compound, 8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione (CAS 887216-29-7), is a synthetic amphoteric 3,4′-biscoumarin derivative belonging to the class of ortho-[(dialkylamino)methyl]phenols. Its structure features a 7-hydroxy-2H-chromen-2-one core linked at the 4-position to a 2-oxo-2H-chromen-3-yl moiety, with a diethylaminomethyl (–CH2NEt2) Mannich base substituent at the 8-position (designated C8 in the primary literature) [1]. The compound was characterized as part of a focused library of nineteen 8-[(dialkylamino)methyl]-7-hydroxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one analogs, where systematic structural variation at the C8 amine (NR2) and C6′/C8′ positions of the 4-coumarin-3-yl ring enabled direct structure–activity relationship (SAR) analysis [1]. This compound is referenced in PubChem (CID 7204913) with a molecular weight of 391.4 g/mol and an XLogP3-AA of 3.3 [2].

Why 8'-[(Diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione Cannot Be Trivially Replaced by Other 3,4′-Biscoumarin Analogs


Within the 3,4′-biscoumarin chemotype, subtle modifications to the tertiary amine at the C8 Mannich base and the halogenation pattern on the 4-coumarin-3-yl ring produce sharp, non-linear changes in enzyme inhibition profiles. The diethylamino (–NEt2) variant (compound 3a) occupies a critical SAR inflection point: it is sterically more demanding than the NMe2 analogs but less lipophilic than the N(nPr)2 or N(nBu)2 congeners. This directly impacts potency against monoamine oxidases (MAO-A/B) and cholinesterases (AChE/BChE) [1]. Consequently, procurement of a generic “biscoumarin” or even a closely related 8-[(dialkylamino)methyl] derivative without precise structural matching risks acquiring a compound with a substantially different biological fingerprint—potentially inactive against the intended target or possessing an altered selectivity window [1].

Quantitative Comparative Evidence: 8'-[(Diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione vs. Closest Analogs


MAO-A Inhibition: –NEt2 Analog (3a) vs. –NMe2 Analog (2a) and –N(nPr)2 Analog (4a)

In a head-to-head panel of 19 amphoteric biscoumarins assayed against human MAO-A at 10 µM, the target compound bearing –CH2NEt2 (identified as compound 3a in the study) was compared directly to its closest N-alkyl variants. The –NMe2 analog (2a) and the –N(nPr)2 analog (4a) were tested under identical conditions. The data demonstrate that the –NEt2 substituent yields a specific inhibitory profile that is distinct from both smaller and larger N-alkyl groups [1].

MAO-A inhibition biscoumarin SAR neurodegeneration

Cholinesterase Inhibition: –NEt2 Analog (3a) vs. –NMe2 Analog (2a) and –N(nPr)2 Analog (4a) Against eeAChE

The same compound panel was screened against electric eel acetylcholinesterase (eeAChE) at 10 µM. Compound 3a (–NEt2) exhibited moderate inhibitory activity, whereas the –NMe2 analog (2a) showed substantially weaker inhibition. In contrast, the –N(nPr)2 analog (4a) and its 8′-OMe congener (4d) achieved the most potent AChE inhibition in the series [1].

Acetylcholinesterase inhibition biscoumarin Alzheimer's disease

Impact of C6′-Halogenation: –NEt2 Analog (3a) vs. 6′-Br –NEt2 Analog (3c) on MAO-A and huAChE Potency

The introduction of a bromine atom at the C6′ position of the 4-coumarin-3-yl ring in the –NEt2 series (compound 3c, the 6′-Br analog of the target compound) dramatically alters the inhibition profile. The 6′-Br congener 3c achieves a single-digit micromolar IC50 against human MAO-A (IC50 = 3.04 µM) and also against human AChE (IC50 = 4.27 µM), whereas the unsubstituted parent 3a does not reach the 60% inhibition threshold at 10 µM required for IC50 determination [1].

Halogenation SAR MAO-A inhibitor potency dual cholinesterase inhibition

Optimal Research Application Scenarios for 8'-[(Diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione Based on Quantitative Evidence


Scaffold for Structure–Activity Relationship (SAR) Studies of Dual MAO/ChE Inhibitors

The target compound 3a (–NEt2, unsubstituted at C6′/C8′) serves as the optimal baseline scaffold for systematic SAR exploration. Its intermediate and balanced activity profile against both MAO-A and AChE, demonstrated in head-to-head comparison with the –NMe2 (2a) and –N(nPr)2 (4a) analogs, makes it an ideal starting point for introducing substituents at C6′ (Cl, Br) or C8′ (OMe) to enhance potency and selectivity. The quantitative difference between 3a (no IC50 < 10 µM) and 3c (MAO-A IC50 = 3.04 µM; huAChE IC50 = 4.27 µM) provides a clear roadmap for halogenation-driven potency gains [1].

Negative Control for Halogenated Biscoumarin Cholinesterase Inhibitors

Because the unsubstituted –NEt2 compound 3a does not achieve sufficient inhibition of huAChE at 10 µM to warrant IC50 determination, it is uniquely suited as a negative control compound in experiments designed to validate the target engagement of 6′-halogenated analogs (e.g., 3c, 5b, 5c). This facilitates rigorous interpretation of pharmacological data in neurodegenerative disease models where AChE inhibition is a desired endpoint [1].

Physicochemical Probe for Lipophilicity-Dependent Membrane Partitioning Studies

With a computed XLogP3-AA of 3.3 [2] and a molecular weight of 391.4 g/mol, the target compound occupies a distinct lipophilicity range compared to the more hydrophilic –NMe2 analogs (lower logP) and more hydrophobic –N(nPr)2 or –N(nBu)2 congeners (higher logP). This property, combined with the established SAR that excess lipophilicity (e.g., –N(nBu)2) abolishes MAO-A activity, makes compound 3a a valuable tool for investigating the relationship between logD, membrane permeability, and target engagement in biscoumarin-based inhibitors [1][2].

Quote Request

Request a Quote for 8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.